Product packaging for Butyl(8,8-dichlorooctyl)stannane(Cat. No.:CAS No. 18478-30-3)

Butyl(8,8-dichlorooctyl)stannane

Cat. No.: B14708824
CAS No.: 18478-30-3
M. Wt: 357.9 g/mol
InChI Key: XCINKFDTFBDHAT-UHFFFAOYSA-N
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Description

Butyl(8,8-dichlorooctyl)stannane is a useful research compound. Its molecular formula is C12H24Cl2Sn and its molecular weight is 357.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Cl2Sn B14708824 Butyl(8,8-dichlorooctyl)stannane CAS No. 18478-30-3

Properties

CAS No.

18478-30-3

Molecular Formula

C12H24Cl2Sn

Molecular Weight

357.9 g/mol

IUPAC Name

butyl(8,8-dichlorooctyl)tin

InChI

InChI=1S/C8H15Cl2.C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-3-4-2;/h8H,1-7H2;1,3-4H2,2H3;

InChI Key

XCINKFDTFBDHAT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]CCCCCCCC(Cl)Cl

Origin of Product

United States

Grignard and Organolithium Reactions

A traditional and robust method for forming tin-carbon bonds is the reaction of an organotin halide with a pre-formed organometallic reagent, such as a Grignard or organolithium reagent. wikipedia.org For the synthesis of Butyl(8,8-dichlorooctyl)stannane, this would involve the following hypothetical steps:

Step 1: Preparation of the Halogenated Grignard Reagent. The primary challenge in this route is the preparation of the Grignard reagent from an 8,8-dichloro-1-halooctane. The presence of the dichloro group on the same molecule can interfere with the formation and stability of the Grignard reagent. Careful selection of the starting halide (e.g., 1-iodo-8,8-dichlorooctane) and reaction conditions would be critical.

Step 2: Reaction with a Butyltin Halide. The prepared Grignard reagent (Cl₂CH(CH₂)₇MgX) would then be reacted with a suitable butyltin halide, such as tributyltin chloride or dibutyltin (B87310) dichloride, to form the desired product.

An alternative using an organolithium reagent would involve the reaction of tributyltin lithium ((Bu₃Sn)Li) with a suitable 8,8-dichlorooctyl halide. The tributyltin lithium can be prepared by the reaction of tributyltin hydride with a strong, non-nucleophilic base or by the cleavage of hexabutyldistannane (B1337062) with lithium metal.

Hydrostannylation of a Halogenated Alkene

Hydrostannylation, the addition of a tin hydride across a double or triple bond, is another powerful method for synthesizing organostannanes. researchgate.net This reaction can be catalyzed by transition metals (e.g., palladium complexes) or initiated by radicals. researchgate.net A plausible route to Butyl(8,8-dichlorooctyl)stannane via hydrostannylation would be:

Step 1: Synthesis of 8,8-Dichlorooct-1-ene. This precursor could be synthesized from commercially available starting materials.

Step 2: Hydrostannylation. The reaction of 8,8-dichlorooct-1-ene with tributyltin hydride (Bu₃SnH) in the presence of a suitable catalyst or initiator would yield this compound. The regioselectivity of the addition (i.e., whether the tin adds to the terminal or internal carbon of the double bond) can often be controlled by the choice of catalyst and reaction conditions. Radical hydrostannylation typically leads to the anti-Markovnikov product, which would be the desired isomer in this case.

The table below outlines these proposed strategies for the controlled introduction of the 8,8-dichlorooctyl chain.

StrategyKey ReagentsKey IntermediateAdvantagesPotential Challenges
Grignard Reaction1-Iodo-8,8-dichlorooctane, Mg, Butyltin Halide8,8-Dichlorooctylmagnesium IodideWell-established method for C-Sn bond formation.Compatibility of the dichloro group with Grignard reagent formation.
Organolithium Reaction8,8-Dichlorooctyl Halide, Tributyltin LithiumTributyltin LithiumHigh reactivity of organolithium reagents.Potential for side reactions due to the high basicity of the reagent.
Hydrostannylation8,8-Dichlorooct-1-ene, Tributyltin Hydride8,8-Dichlorooct-1-eneHigh atom economy; good control over stereochemistry and regiochemistry.Synthesis of the starting alkene may be required; potential for side reactions with the dichloro group under radical conditions.

Mechanistic Studies and Reactivity Profiles of Butyl 8,8 Dichlorooctyl Stannane

While detailed mechanistic studies focusing exclusively on Butyl(8,8-dichlorooctyl)stannane are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organostannane chemistry. The structure of this compound, featuring a tin-carbon bond and terminal chlorine atoms, suggests its potential involvement in both radical and ionic reaction pathways characteristic of organotin(IV) compounds.

Fundamental Reaction Mechanisms in Organostannane Chemistry

Organotin compounds are notable for their participation in a wide array of chemical transformations, largely dictated by the nature of the organic and inorganic groups attached to the tin atom. The reactivity is predominantly centered around the tin-carbon bond and the ability of tin to exist in different coordination states.

Radical reactions are a cornerstone of organostannane chemistry, where these compounds can act as precursors to or participants in radical-mediated transformations. wikipedia.org Stannyl (B1234572) radicals (R₃Sn•) are key intermediates in many of these processes. wikipedia.org

Halogen Atom Transfer (XAT) is a fundamental process for generating carbon-centered radicals from organic halides. nih.gov In the context of organotin chemistry, this typically involves the abstraction of a halogen atom from an alkyl or aryl halide by a stannyl radical. acs.org This process is a key propagation step in many radical chain reactions.

The favorability of XAT reactions is governed by thermodynamics, particularly the bond dissociation energies (BDEs) of the bonds being broken and formed. youtube.com The reaction is generally feasible when the newly formed bond is stronger than the one that was cleaved. Organotin hydrides, such as tributyltin hydride, are classic reagents used to generate stannyl radicals that initiate XAT. wikipedia.orgyoutube.com The reaction proceeds via a chain mechanism where the stannyl radical abstracts a halogen to produce an alkyl radical and an organotin halide. acs.orglibretexts.org

For this compound, the presence of two chlorine atoms on the terminal carbon of the octyl chain makes it a potential substrate for XAT reactions. vulcanchem.com A sufficiently reactive radical could abstract one of the chlorine atoms to generate a dichlorooctyl radical centered on the carbon skeleton. Conversely, the formation of a stannyl radical from this compound via other means could lead to its participation in XAT with other halogenated species. The reactivity in XAT is influenced by the nature of the halogen, with the rate of abstraction generally following the trend I > Br > Cl > F.

Table 1: General Bond Dissociation Enthalpies (BDEs) Relevant to XAT

BondTypical BDE (kcal/mol)
R₃Sn-H~74
R₃Sn-Cl~95-115
R-Cl~81
R-Br~68
R-I~53
Note: Values are approximate and can vary based on the specific structure of R groups.

Many transformations involving organostannanes proceed via a free-radical chain reaction mechanism. wikipedia.org These reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This phase involves the initial creation of a small number of free radicals. libretexts.org For organostannane reactions, this is often achieved by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides. youtube.comwikipedia.org The initiator-derived radicals then react with an organotin compound, typically an organotin hydride, to generate the key stannyl radical. oup.com

Propagation: This is the "chain" part of the reaction, consisting of a cycle of steps where a radical reacts with a stable molecule to produce a new radical, which continues the chain. libretexts.orglibretexts.org A common propagation cycle involves the stannyl radical abstracting an atom (like a halogen) from a substrate to form a carbon-centered radical, which then undergoes a desired transformation (e.g., cyclization, addition) before abstracting a hydrogen atom from an organotin hydride to regenerate the stannyl radical. libretexts.orgoup.com

Termination: This phase involves the destruction of radicals, thereby ending the chain. libretexts.org It typically occurs when two radical species combine to form a stable, non-radical molecule. libretexts.org Due to the low concentration of radicals at any given time, termination events are relatively rare compared to propagation steps. libretexts.org

While this compound is not a hydride source, its corresponding radical, if formed, could participate in propagation steps of various radical chain reactions.

Table 2: The Three Phases of a Typical Radical Chain Reaction

Phase Description Example Step
Initiation Formation of initial radicals. AIBN → 2 R• + N₂
R• + Bu₃SnH → RH + Bu₃Sn•
Propagation A cycle of radical reactions that continues the chain. Bu₃Sn• + R'-X → Bu₃SnX + R'•
R'• + Bu₃SnH → R'H + Bu₃Sn•
Termination Destruction of radicals to end the chain. Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃

The tin-carbon bond in organostannanes can be cleaved to generate radicals. This process, known as homolytic cleavage, involves the symmetrical breaking of the bond where each fragment retains one of the bonding electrons. youtube.comyoutube.com This cleavage can be induced by heat (thermolysis) or light (photolysis). nih.gov

The Sn-C bond is relatively weak compared to a C-C or C-H bond, making its homolytic cleavage a feasible process under certain energetic conditions. The cleavage results in the formation of a stannyl radical and a carbon-centered radical. wikipedia.orgacs.org

R₃Sn-R' → R₃Sn• + •R'

The stability of the resulting carbon radical plays a role in the ease of this cleavage. For this compound, homolytic cleavage could occur at either the Sn-Butyl bond or the Sn-dichlorooctyl bond. The relative ease would depend on the specific reaction conditions and the stability of the respective alkyl radicals. However, under many conditions, reactions at other sites, such as abstraction of the chlorine atoms, might be more favorable. In some cases, partial cleavage of Sn-C bonds can occur during hydrolysis or disproportionation reactions of organotin compounds. nih.gov

Ionic and Polar Reaction Mechanisms

Beyond radical chemistry, organotin compounds can engage in reactions involving polar or ionic intermediates, primarily leveraging the electrophilic nature of the tin center.

Organotin(IV) compounds, particularly organotin halides (RₙSnX₄₋ₙ), are known to function as Lewis acids. wikipedia.org Their ability to accept an electron pair arises from the electrophilic character of the tin atom, which can be enhanced by the presence of electronegative substituents. nih.gov The Lewis acidity generally increases with the number of halide substituents, following the trend R₃SnX < R₂SnX₂ < RSnX₃.

These organotin Lewis acids can form adducts with Lewis bases, often resulting in an expansion of the coordination number at the tin center from four to five or six, leading to hypercoordinated stannanes. wikipedia.orgacs.org The geometry of these adducts is typically trigonal bipyramidal or octahedral. acs.org

The Lewis acidity of organotin compounds can significantly influence the outcome of chemical reactions. For example, organotin halides, which can be byproducts in radical reactions, have been shown to act as Lewis acids that can alter the chemo- and stereoselectivity of those reactions. acs.org They can coordinate to functional groups within a molecule, thereby altering its conformation or electronic properties and guiding the reaction pathway. acs.org

While this compound is a tetraorganostannane with relatively low Lewis acidity, its derivatives could be potent Lewis acids. For instance, if this compound were to undergo a redistribution reaction with tin tetrachloride (SnCl₄), it could form more Lewis acidic species like Butyl(8,8-dichlorooctyl)tin dichloride. wikipedia.org Furthermore, the interaction of the tin center with weakly coordinating anions can lead to the formation of highly reactive organotin(IV) cations, which are powerful Lewis superacids. acs.orgoup.com

Nucleophilic Reactivity of Organostannyl Anions

Organostannyl anions are potent nucleophiles widely utilized in organic synthesis for the formation of new carbon-carbon and carbon-metal bonds. These anions are typically generated by the cleavage of a hexaorganoditin or by the deprotonation of an organotin hydride. In the context of this compound, a corresponding organostannyl anion, Butyl(8,8-dichlorooctyl)stannyl anion, could theoretically be formed, though its stability and reactivity would be influenced by the dichlorinated octyl chain.

The nucleophilicity of organostannyl anions is a key aspect of their chemistry. Generally, negatively charged species are more nucleophilic than their neutral counterparts. libretexts.org The reactivity of these anions is, however, sensitive to the solvent, with polar aprotic solvents enhancing the nucleophilicity of anions by not solvating them as strongly as protic solvents. khanacademy.org For a given element, nucleophilicity tends to increase down a periodic group. libretexts.org

The generation of the Butyl(8,8-dichlorooctyl)stannyl anion would likely proceed through standard methods, such as reaction with a strong base. However, the electron-withdrawing nature of the two chlorine atoms, even at a remote position, could have a modest impact on the electron density at the tin center, potentially influencing the acidity of a corresponding hydride precursor or the stability of the resulting anion.

The table below illustrates the general nucleophilicity of various anions, providing a comparative context for the potential reactivity of an organostannyl anion.

NucleophileRelative Reactivity (in Methanol)
CH₃CO₂⁻1
Cl⁻~200
Br⁻~600
N₃⁻~1,000
CH₃O⁻~3,000
CN⁻~5,000
SCN⁻~5,000
I⁻~10,000
CH₃S⁻>50,000

This table presents generalized data on nucleophilicity to illustrate the concept and is not specific to organostannyl anions. libretexts.org

SN2 Pathways in Alkyl Halide Formation

The formation of alkyl halides from organotin compounds can occur through various mechanisms, with the SN2 (Substitution Nucleophilic Bimolecular) pathway being a prominent route, particularly for reactions involving tetraorganostannanes and halogens. libretexts.orgmasterorganicchemistry.com This reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgchemistrysteps.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemistrysteps.com

In the context of this compound, reaction with a halogen (e.g., I₂, Br₂, Cl₂) would likely proceed via an electrophilic cleavage of a tin-carbon bond. While the cleavage of the butyl group is generally more facile than longer alkyl chains, the specific conditions would dictate the selectivity. The reaction with a halide source acting as a nucleophile on one of the alkyl groups is also a possibility, though less common for tetraalkylstannanes unless activated.

The key features of an SN2 reaction are:

Concerted Mechanism: Bond formation and bond breaking occur simultaneously. chemistrysteps.com

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com

Inversion of Configuration: If the carbon atom being attacked is a stereocenter, its configuration is inverted. masterorganicchemistry.comchemistrysteps.com

Steric Hindrance: The reaction rate is sensitive to steric bulk around the reaction center, with less substituted alkyl halides reacting faster. masterorganicchemistry.comchemistrysteps.com

The general reactivity order for leaving groups in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of the C-X bond and the stability of the resulting halide anion. chemistrysteps.comresearchgate.net

Specific Reactivity of Halogenated Alkyl Organostannanes

The presence of halogen atoms on the alkyl chains of organostannanes can significantly modify their reactivity compared to their non-halogenated counterparts. These effects can be electronic (inductive) or can lead to unique reaction pathways such as intramolecular cyclizations.

Influence of Vicinal and Remote Halogen Substituents on Tin Reactivity

Halogen substituents exert a strong electron-withdrawing inductive effect due to their high electronegativity. ucalgary.capressbooks.publumenlearning.com In this compound, the two chlorine atoms are on the terminal carbon of the octyl chain, which is remote from the tin atom. While the inductive effect diminishes with distance, the presence of two chlorine atoms would still lead to a net electron withdrawal from the alkyl chain.

This remote electronic effect is expected to:

Decrease the Nucleophilicity of the Tin Center: The electron-withdrawing nature of the dichlorooctyl group will make the tin atom slightly more electrophilic and less nucleophilic compared to a simple tetraalkylstannane. This can affect its reactivity towards electrophiles.

Influence the Stability of Intermediates: Any reaction intermediate where a positive charge develops on the tin atom or the alkyl chain would be destabilized by the inductive effect of the chlorine atoms. Conversely, intermediates with a negative charge might be slightly stabilized.

The table below summarizes the inductive and resonance effects of common substituents, which helps in understanding the influence of the chloro groups.

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-OH, -ORWithdrawingDonatingActivating
-NH₂, -NR₂WithdrawingDonatingActivating
-AlkylDonating-Activating
-HalogenWithdrawingDonatingDeactivating
-NO₂WithdrawingWithdrawingDeactivating
-CNWithdrawingWithdrawingDeactivating
-C(O)RWithdrawingWithdrawingDeactivating

This table provides a general overview of substituent effects, primarily in the context of aromatic systems, but the principles of inductive effects are broadly applicable. ucalgary.capressbooks.publibretexts.org

Intramolecular Cyclization Pathways

The presence of a long alkyl chain with terminal halogens in this compound opens up the possibility of intramolecular cyclization reactions. Such reactions are often promoted by the formation of a reactive intermediate, such as a radical or a carbanion, on the alkyl chain.

For instance, radical cyclizations are a powerful tool in organic synthesis. thieme-connect.de If a radical were to be generated at a suitable position on the octyl chain (for example, through hydrogen abstraction by a radical initiator), it could potentially attack the tin center or another part of the molecule, leading to a cyclic product. However, the formation of large rings is often entropically disfavored.

Alternatively, under conditions that favor the formation of a carbanion on the alkyl chain (e.g., deprotonation or metal-halogen exchange), an intramolecular nucleophilic attack on the tin atom could occur, displacing one of the other alkyl groups or a halide if the tin is functionalized. Photochemical conditions can also be employed to induce cyclizations. researchgate.net

Stability and Reactivity of Sn-Halogen Bonds

The strength of the Sn-X bond generally decreases down the halogen group: Sn-F > Sn-Cl > Sn-Br > Sn-I. This trend is inversely related to the bond length and reflects the decreasing orbital overlap between tin and the larger halogen atoms. lupinepublishers.com

The table below shows a comparison of bond dissociation energies for various carbon-halogen and hydrogen-halogen bonds, which provides context for the relative strengths of tin-halogen bonds.

BondBond Dissociation Energy (kcal/mol)
H-F136
H-Cl103
H-Br87
H-I71
CH₃-F108
CH₃-Cl84
CH₃-Br70
CH₃-I56

This table illustrates general bond strength trends. masterorganicchemistry.com

Organotin halides are Lewis acidic and can form hypercoordinated complexes with Lewis bases, where the coordination number around the tin atom increases to 5 or 6. gelest.comlupinepublishers.comwikipedia.org The reactivity of the Sn-X bond is also evident in its susceptibility to nucleophilic attack, where the halide is displaced by another group.

Advanced Spectroscopic and Computational Characterization of Butyl 8,8 Dichlorooctyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organometallic compounds like Butyl(8,8-dichlorooctyl)stannane. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional structure of molecules in solution and the solid state.

Proton (¹H) and Carbon-13 (¹³C) NMR for Organic Moiety Analysis

The organic ligands attached to the tin atom, the butyl and 8,8-dichlorooctyl chains, are readily characterized by ¹H and ¹³C NMR spectroscopy. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the alkyl chains.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butyl and the dichlorooctyl groups. The protons on the carbon atom bearing the two chlorine atoms (C-8 of the octyl chain) are expected to be significantly deshielded, appearing at a lower field (higher ppm value) compared to the other methylene (B1212753) protons of the chain. Similarly, the protons on the carbon atoms directly bonded to the tin atom will also experience a characteristic chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the butyl and dichlorooctyl chains will each give rise to a distinct signal. The carbon atom at the C-8 position of the octyl chain, bonded to two chlorine atoms, will be markedly shifted downfield due to the strong electron-withdrawing effect of the halogens. For instance, in 1,1-dichloroethane, the dichlorinated carbon appears at approximately 69.4 ppm. docbrown.info The carbons directly attached to the tin atom will also exhibit characteristic shifts influenced by the metal center.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Sn-CH₂- (butyl)0.8 - 1.0t2H
-CH₂- (butyl)1.2 - 1.6m4H
-CH₃ (butyl)0.9t3H
Sn-CH₂- (octyl)0.8 - 1.0t2H
-(CH₂)₆- (octyl)1.2 - 1.8m12H
-CHCl₂5.8 - 6.2t1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Sn-C (butyl)10 - 15
Butyl Chain Carbons13 - 30
Sn-C (octyl)10 - 15
Octyl Chain Carbons22 - 35
C-Cl₂68 - 72

Tin-119 (¹¹⁹Sn) NMR for Tin Coordination Environment and Bonding

¹¹⁹Sn NMR spectroscopy is a powerful and direct probe of the electronic environment around the tin nucleus. um.edu.my The chemical shift of ¹¹⁹Sn is highly sensitive to the nature and number of the organic groups attached to it, as well as the coordination number of the tin atom. For tetra-alkyltin compounds like this compound, the tin atom is four-coordinate, and the ¹¹⁹Sn chemical shift is expected to fall within a specific range. The presence of electronegative chlorine atoms on the octyl chain can influence the electron density at the tin center, causing a shift in the ¹¹⁹Sn resonance compared to simple tetra-alkyltins.

Furthermore, coupling between the ¹¹⁹Sn nucleus and adjacent ¹³C and ¹H nuclei provides valuable structural information. The one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C), and the two-bond coupling constant, ²J(¹¹⁹Sn, ¹H), are particularly informative about the s-character of the Sn-C bonds and the geometry around the tin atom.

Table 3: Predicted ¹¹⁹Sn NMR Data for this compound

ParameterPredicted Value
Chemical Shift (δ¹¹⁹Sn)-10 to +20 ppm
¹J(¹¹⁹Sn, ¹³C)300 - 350 Hz
²J(¹¹⁹Sn, ¹H)50 - 60 Hz

Multinuclear NMR for Complex Structural Elucidation

To definitively assign all signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between directly bonded and long-range coupled nuclei, respectively.

An ¹H-¹³C HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the assignments made from the 1D spectra. More advanced experiments like ¹H-¹¹⁹Sn HMBC can reveal correlations between protons and the tin nucleus over two or three bonds, providing unequivocal evidence for the attachment of the butyl and dichlorooctyl chains to the tin atom.

Solid-State NMR for Non-Solution Structures

While solution NMR provides information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) offers insights into the conformation and packing of this compound in the crystalline or amorphous solid state. nih.gov This is particularly relevant for organotin compounds, which can exhibit different coordination environments and intermolecular interactions in the solid phase compared to in solution.

Solid-state ¹³C and ¹¹⁹Sn NMR can reveal the presence of different polymorphs or conformers in the solid sample. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the sensitivity of less abundant nuclei like ¹³C and ¹¹⁹Sn and to average out anisotropic interactions that broaden the signals in the solid state. rsc.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the various functional groups present in the molecule. The C-H stretching vibrations of the alkyl chains will appear in the region of 2850-3000 cm⁻¹. The presence of the C-Cl bonds will give rise to characteristic stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.infoorgchemboulder.com The Sn-C stretching vibrations are expected at lower frequencies, generally in the range of 500-600 cm⁻¹. um.edu.my

Table 4: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch (alkyl)2850 - 3000
C-H Bend (alkyl)1375 - 1470
C-Cl Stretch600 - 800
Sn-C Stretch500 - 600

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific "fingerprint" for a compound. nih.gov It is particularly useful for identifying the skeletal vibrations of organometallic compounds and differentiating between structurally similar molecules, such as mono-, di-, and tributyltin species. nih.govdaneshyari.com

Table 1: Predicted Characteristic Raman Shifts for this compound This table is predictive and based on characteristic vibrational frequency ranges for the specified bonds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Notes
Sn-C StretchTin-Carbon450 - 600A key indicator of the organotin framework. The exact frequency depends on the substitution pattern at the tin atom.
C-Cl StretchCarbon-Chlorine600 - 800Characteristic of alkyl halides.
C-C StretchCarbon-Carbon800 - 1200Pertains to the backbones of the butyl and dichlorooctyl groups.
CH₂/CH₃ DeformationAlkyl C-H1300 - 1480Includes scissoring and bending modes of the methylene and methyl groups.
C-H StretchAlkyl C-H2850 - 3000Strong bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the alkyl chains.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of organotin compounds, offering high selectivity and sensitivity for detection and structural elucidation. nih.gov A variety of MS techniques can be applied, each providing unique insights into the molecule's properties.

Gas chromatography coupled to mass spectrometry (GC-MS) has traditionally been used for the analysis of organotin compounds. nih.gov Due to the low volatility and potential thermal instability of many organotins, analysis by GC-MS often requires a derivatization step to convert them into more volatile and stable forms. nih.govs-a-s.org For this compound, this would likely involve ethylation or propylation to replace any labile groups and enhance its passage through the GC column. More recent methods have also explored the direct analysis of underivatized chlorinated organotins, which could potentially simplify sample preparation. nih.gov Following separation by GC, the mass spectrometer fragments the molecule and detects the resulting ions, allowing for identification and quantification.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for analyzing organotins, particularly in complex environmental or biological samples. nih.govnih.gov This approach offers significant advantages, including simplified sample preparation, shorter analysis times, and enhanced selectivity and sensitivity, often eliminating the need for chemical derivatization. nih.govnih.gov For this compound, a reverse-phase LC method using a C18 column would separate the compound from matrix interferents before its introduction into the mass spectrometer. libretexts.orgwikipedia.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, making it a highly robust and reliable analytical method. nih.govwikipedia.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of organometallic compounds, as it imparts minimal energy to the molecule, often leaving the molecular ion intact. daneshyari.comacs.org This is particularly valuable for studying reaction intermediates and characterizing the primary ionic species of a compound. chemicalbook.com When analyzing this compound by ESI-MS, the primary ion observed would likely be the cation formed by the loss of a chloride ion, or a protonated adduct of the parent molecule. nih.govdaneshyari.com The ability to generate and detect these charged species makes ESI-MS a powerful tool for probing the compound's solution-state chemistry and potential reaction pathways. chemicalbook.com

The fragmentation pattern in mass spectrometry provides a roadmap to a molecule's structure. For organotin compounds, fragmentation is generally predictable and dominated by the unique isotopic signature of tin, which has ten stable isotopes. acs.orgchemicalbook.com The primary fragmentation pathway for tetra-substituted organotins involves the sequential loss of alkyl or aryl radicals. um.edu.my

For this compound, the initial fragmentation event in an electron ionization (EI) source would be the formation of a molecular ion [M]⁺•. This unstable ion would then undergo cleavage of the tin-carbon bonds. The most probable fragmentations would be the loss of the butyl radical (•C₄H₉) or cleavage at various points along the dichlorooctyl chain. The stability of the resulting carbocation or organotin cation influences the relative abundance of the fragment ions. The presence of chlorine atoms also introduces a characteristic isotopic pattern (³⁵Cl and ³⁷Cl) that would be visible in chlorine-containing fragments.

Table 2: Predicted Mass Fragmentation Pattern for this compound Based on the fragmentation of analogous butyltin compounds and general fragmentation rules. The m/z values are calculated using the most abundant isotopes (¹²⁰Sn, ³⁵Cl) and are approximate.

m/z (approx.)Predicted Ion StructureFragmentation Pathway
431[Sn(C₄H₉)(C₈H₁₆Cl₂)]⁺Molecular Ion [M]⁺•
375[Sn(C₈H₁₆Cl₂)]⁺Loss of •C₄H₉ (butyl radical) from M⁺•
293[Sn(C₄H₉)₂(C₈H₁₆Cl₂)]⁺ - (Hypothetical Dimer Fragment)Not a direct fragment of the monomer
235[Sn(C₄H₉)₂Cl]⁺Rearrangement and fragmentation, possible from impurities or side products
177[Sn(C₄H₉)]⁺Loss of •C₈H₁₆Cl₂ from M⁺•
155[SnCl]⁺Cleavage of all organic groups
120[Sn]⁺Loss of all ligands
57[C₄H₉]⁺Butyl cation formed from cleavage

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported, the utility of this technique for organotin compounds is well established. nih.gov

Should a suitable single crystal of the compound be grown, XRD analysis would provide unequivocal data on its solid-state conformation. This includes high-precision measurements of all bond lengths (Sn-C, C-C, C-Cl) and bond angles, the coordination number and geometry around the central tin atom (which is expected to be tetrahedral), and the packing arrangement of the molecules within the crystal lattice. wikipedia.org This information is invaluable for validating computational models and understanding intermolecular interactions that govern the material's bulk properties.

Single Crystal X-ray Crystallography for Molecular Geometry

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with varying intensities, is collected by a detector. rigaku.comresearchgate.net By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be constructed, revealing the precise location of each atom. rigaku.com

For organotin compounds, this technique elucidates the coordination geometry around the tin atom, which is typically tetrahedral for tetraorganostannanes but can expand to five or six-coordinate in the presence of coordinating ligands or through intermolecular interactions in the solid state. lupinepublishers.comwikipedia.org In the case of this compound, single crystal X-ray analysis would be expected to show a distorted tetrahedral geometry around the central tin atom. The Sn-C bond lengths are anticipated to be in the typical range for tetra-alkyltin compounds. Furthermore, the analysis would reveal the conformation of the butyl and the 8,8-dichlorooctyl chains, including any potential intramolecular interactions involving the chlorine atoms.

Illustrative Data for a Representative Organotin Compound Due to the absence of specific crystallographic data for this compound, the following table presents typical bond parameters that would be determined. These values are based on related structures found in the literature.

ParameterExpected Value Range
Sn-C (butyl) bond length2.14 - 2.18 Å
Sn-C (octyl) bond length2.14 - 2.18 Å
C-Sn-C bond angle107° - 112°
C-C-C bond angles (alkyl chains)109° - 114°
C-C-Cl bond angles108° - 112°

Powder X-ray Diffraction (PXRD) for Bulk Structural Information

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. rigaku.com Unlike single crystal X-ray diffraction, which requires a perfect, isolated crystal, PXRD can be performed on a polycrystalline or powdered sample. rruff.info This makes it a valuable tool for routine characterization, phase identification, and for studying materials that are difficult to crystallize as large single crystals.

In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. The diffraction of X-rays by the randomly oriented crystallites produces a characteristic pattern of diffraction peaks at different angles (2θ). rigaku.com This pattern serves as a fingerprint for the crystalline phase, allowing for comparison with databases to identify known compounds or to confirm the purity of a synthesized material. rruff.info

For this compound, PXRD would be used to:

Confirm the crystallinity of the bulk synthesized product.

Identify the presence of any crystalline impurities or different polymorphs (different crystalline forms of the same compound).

Determine the unit cell parameters of the crystal lattice, which can be refined from the peak positions. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) has become a primary computational method for studying organometallic compounds due to its balance of accuracy and computational cost. nih.govresearchgate.net For this compound, DFT calculations would be employed to investigate its electronic structure and predict its reactivity.

Using a suitable functional, such as B3LYP, and an appropriate basis set, the geometry of the molecule can be optimized to find its lowest energy conformation. researchgate.nete3s-conferences.org These calculations yield optimized bond lengths and angles, which can be compared with experimental data if available. nih.gov For the tin atom, a basis set that includes an effective core potential (ECP) is typically used to account for relativistic effects. nih.gov

From the DFT calculations, various electronic properties can be derived:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Illustrative DFT Calculation Parameters for a Representative Organotin Compound

ParameterDescription
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set (C, H, Cl) 6-31G(d,p)
Basis Set (Sn) LANL2DZ with Effective Core Potential (ECP)

Illustrative Calculated Bond Parameters (DFT) The following table shows representative bond lengths and angles for a dialkyltin dihalide, as would be obtained from DFT calculations. researchgate.net

ParameterCalculated Value
Sn-C bond length~2.15 Å
Sn-Cl bond length~2.37 Å
C-Sn-C bond angle~125°
Cl-Sn-Cl bond angle~100°

Ab initio (from first principles) computational methods are based solely on the principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and are particularly useful for studying reaction mechanisms.

For this compound, ab initio calculations could be used to:

Investigate the mechanisms of its formation, for example, by modeling the transition states of the reaction between a tin precursor and the corresponding alkylating agents. gelest.com

Study the pathways of its potential decomposition or reaction with other chemical species.

Provide benchmark data to validate the accuracy of less computationally expensive methods like DFT.

Molecular modeling encompasses a range of computational techniques to visualize and simulate the behavior of molecules. Molecular Dynamics (MD) simulations, in particular, provide a way to study the time-dependent behavior of a molecular system. youtube.comnih.gov

For this compound, MD simulations would be valuable for:

Exploring the conformational landscape of the flexible butyl and 8,8-dichlorooctyl chains. This would reveal the preferred shapes the molecule adopts at a given temperature.

Simulating the behavior of the molecule in different solvent environments to understand solvation effects.

Studying the aggregation behavior of multiple molecules to understand intermolecular interactions in the condensed phase. nih.govyoutube.comyoutube.com

MD simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For organotin compounds, the development and parameterization of an accurate force field is a critical step.

For heavy elements like tin, the large number of core electrons and the significant relativistic effects make all-electron quantum chemical calculations computationally very expensive. Effective Core Potentials (ECPs) provide an elegant and efficient solution to this problem. nih.gov

In the ECP approach, the chemically inert core electrons are replaced by a potential that mimics their effect on the valence electrons. Only the valence electrons are treated explicitly in the calculation. This significantly reduces the computational cost without a major loss in accuracy for many chemical properties. nih.gov Furthermore, relativistic effects, which predominantly affect the core electrons but have a significant indirect influence on the valence electrons, can be incorporated into the ECP.

For all the computational studies on this compound mentioned above, the use of an ECP for the tin atom would be standard practice. A popular choice for organotin compounds is the Los Alamos National Laboratory double-zeta (LANL2DZ) ECP. nih.gov The selection of an appropriate ECP is crucial for obtaining reliable theoretical predictions for heavy-element containing molecules.

Studies on Bond Strengths and Homolytic Bond-Dissociation Enthalpies

The reactivity and stability of this compound are fundamentally governed by the strengths of its covalent bonds. Homolytic bond-dissociation enthalpy (BDE) is a key measure of bond strength, representing the enthalpy change when a bond is broken homolytically to form two radicals. libretexts.org Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are frequently employed to calculate BDEs for organotin compounds, often in conjunction with effective core potentials (ECPs) for the tin atom to account for relativistic effects. acs.orgwikipedia.org

For this compound, the primary bonds of interest are the Tin-Carbon (Sn-C), Carbon-Hydrogen (C-H), Carbon-Carbon (C-C), and Carbon-Chlorine (C-Cl) bonds. While direct BDE values for this specific molecule are unavailable, we can estimate them based on studies of analogous compounds like tributyltin hydride and various alkyl halides.

The Sn-C bond is central to the identity of this organotin compound. Its strength is influenced by the nature of the alkyl groups attached to the tin atom. lupinepublishers.com The cleavage of this bond is a critical step in many reactions involving organotins. gelest.com The C-Cl bonds at the terminal position of the octyl chain are also of significant interest, as their cleavage is often a key step in the reactions where this compound might be utilized, for instance, in radical-mediated transformations.

Table 1: Estimated Homolytic Bond-Dissociation Enthalpies (BDEs) for Key Bonds in this compound (Based on Analogous Compounds)

BondTypical BDE (kJ/mol)Reference Compound(s)
Sn-C (Butyl)~300 - 350Tributyltin derivatives
C-H (secondary)~410 - 420Alkanes
C-C~350 - 370Alkanes
C-Cl (primary)~330 - 350Chloroalkanes

Note: These values are estimations based on data from general organic and organometallic chemistry literature and computational studies on similar molecules. The actual BDEs in this compound may vary due to the specific electronic and steric environment within the molecule.

The presence of electronegative chlorine atoms at the end of the octyl chain can influence the strengths of adjacent bonds. This is due to inductive effects that can alter the electron density distribution along the carbon chain, potentially affecting the C-H and C-C bond energies to a minor extent. reddit.com

Investigation of Transition States and Reaction Profiles

A significant area of organotin chemistry involves their use as radical-based reagents. gelest.com For instance, organotin hydrides are well-known for their ability to reduce alkyl halides via a free-radical chain mechanism. acs.orgucl.ac.uk While this compound is not a hydride itself, its reactions with radical initiators or other radical species would proceed through similar intermediates and transition states.

Consider a hypothetical reaction where this compound participates in a radical process. The initiation step would likely involve the homolytic cleavage of a weaker bond, either by heat or light, to generate a radical. The subsequent propagation steps would involve the reaction of this radical with other species, passing through various transition states.

For example, in a reaction involving the cleavage of one of the C-Cl bonds, a potential reaction pathway could be initiated by a radical abstracting a hydrogen atom from the butyl or octyl chain, generating a carbon-centered radical on the organotin compound. This could then lead to subsequent rearrangements or reactions.

Table 2: Hypothetical Reaction Steps and Key Features of the Associated Transition States

Reaction StepDescriptionKey Features of the Transition State
Initiation Homolytic cleavage of an initiator (e.g., AIBN)Elongated bond of the initiator, partial radical character on fragments.
Hydrogen Abstraction A radical (R•) abstracts a hydrogen from the alkyl chain.Partially broken C-H bond, partially formed R-H bond. Nearly linear arrangement of R-H-C.
Halogen Abstraction A radical attacks one of the chlorine atoms.Partially broken C-Cl bond, partially formed radical-Cl bond.
Radical Cyclization An intramolecular radical attack on another part of the molecule.Cyclic geometry with partially formed and broken bonds.

Applications of Butyl 8,8 Dichlorooctyl Stannane in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

Organostannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. They have been widely employed in organic synthesis for the formation of new carbon-carbon bonds due to their tolerance of a wide variety of functional groups and their relative stability.

Carbostannylation of Unsaturated Systems

Carbostannylation is a reaction that involves the addition of a carbon-tin bond across an unsaturated system, such as an alkyne or an allene. This process creates a new, more functionalized vinyl- or allylstannane, which can then be used in subsequent reactions like the Stille coupling. The reaction can be promoted by palladium catalysts or initiated by radicals.

Allylstannation Reactions

Allylstannation involves the addition of an allyltin (B8295985) reagent to an aldehyde, ketone, or imine, resulting in the formation of a homoallylic alcohol or amine. These reactions can be promoted by Lewis acids or proceed under thermal or high-pressure conditions. The stereoselectivity of the addition is a key aspect of this reaction and is influenced by the structure of the substrate and the reaction conditions.

Stereoselective Synthesis of Enamides via Radical Allylation of Alkyl Halides

Enamides are important structural motifs in many biologically active compounds and are valuable synthetic intermediates. One method for their synthesis involves the radical allylation of alkyl halides with α-aminoallylic stannanes. nih.gov Research has shown that using a radical initiator like triethylborane (B153662) (Et₃B) can lead to the formation of (E)-enamides with high stereoselectivity. nih.gov This E-selectivity is a characteristic feature of the radical mechanism, which contrasts with the typical outcomes of reactions involving α-aminoallylic metals under non-radical conditions. nih.gov This method is noted for its tolerance of various functional groups and its potential for efficient chiral transfer. nih.gov

Catalytic Roles in Organic Transformations

While organostannanes are primarily known as stoichiometric reagents in cross-coupling reactions, certain tin compounds can also function as catalysts.

Catalysis in Esterification and Transesterification Reactions

Simple tin compounds, such as tin(II) chloride (SnCl₂), are known to act as Lewis acid catalysts in esterification and transesterification reactions. researchgate.netresearchgate.net These reactions are fundamental in organic chemistry for the synthesis of esters, which are common in fragrances, polymers, and pharmaceuticals.

In esterification, a carboxylic acid reacts with an alcohol to form an ester and water. Tin catalysts can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net Similarly, in transesterification, an existing ester reacts with an alcohol to form a new ester, a process often used in the production of biodiesel. researchgate.net Tin-based catalysts are valued in some applications for being less corrosive and more water-tolerant than traditional Brønsted acid catalysts like sulfuric acid. researchgate.net

There is no available data to suggest that Butyl(8,8-dichlorooctyl)stannane itself is used as a catalyst for these transformations. The catalytic activity is typically associated with simpler inorganic tin salts or other specifically designed organotin catalysts.

Based on a comprehensive search for scientific literature and data, there is no specific information available for the chemical compound This compound . The provided search results contain general information about the broader class of organotin compounds but lack any detailed research, experimental data, or specific applications for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The requested content, including data tables and specific research findings for each subsection, cannot be created due to the absence of any available scientific studies on this particular compound.

Future Research Directions and Methodological Advancements

Development of Green Chemistry Approaches in Organostannane Synthesis

The synthesis of organotin compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste, posing environmental concerns. researchgate.netnih.gov The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes. nih.govpandawainstitute.comresearchgate.net The application of these principles to the synthesis of Butyl(8,8-dichlorooctyl)stannane and related compounds is a critical area for future research.

A primary goal is the reduction or elimination of hazardous substances. nih.govnih.gov Traditional syntheses often employ organometallic reagents like Grignard reagents, which require large volumes of volatile organic solvents. lupinepublishers.com Future research should focus on alternative, greener solvents, including bio-based solvents or even solvent-free reaction conditions, which have shown promise in other areas of organic synthesis. mdpi.comeurekaselect.com Another key principle is maximizing atom economy, which involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov This can be achieved by exploring catalytic routes that minimize the formation of by-products. mdpi.com

Challenges in the green synthesis of organostannanes include achieving high yields and selectivity while adhering to green principles. researchgate.netresearchgate.net The use of biological systems or biomolecules as reducing agents or catalysts, a cornerstone of green nanoparticle synthesis, remains largely unexplored for complex organostannanes and represents a significant opportunity. researchgate.nettaylorfrancis.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Organostannanes

Feature Traditional Synthesis Green Chemistry Approach Key Research Goal
Solvents Volatile organic compounds (e.g., Toluene, Benzene) sysrevpharm.org Water, supercritical fluids, bio-solvents, solvent-free conditions. eurekaselect.com Develop effective reaction media with low environmental impact.
Reagents Stoichiometric use of highly reactive organometallics (e.g., Grignard). lupinepublishers.com Catalytic amounts of less toxic reagents, use of renewable feedstocks. nih.govmdpi.com Design highly efficient catalytic systems.
Energy Often requires high temperatures and prolonged heating (reflux). sysrevpharm.org Microwave-assisted, ultrasound-assisted, or photochemical methods. researchgate.neteurekaselect.com Improve energy efficiency and reduce reaction times.
Waste Generation of significant stoichiometric by-products. nih.gov High atom economy, minimization of by-products. nih.gov Design synthetic pathways with minimal waste generation.

Advanced Computational Design for Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design. For halogenated organostannanes like this compound, advanced computational methods, particularly Density Functional Theory (DFT), can offer profound insights into structure-reactivity relationships. mdpi.comresearchgate.net

DFT calculations can model the electronic structure and geometry of organostannanes with high accuracy. mdpi.com This allows researchers to predict how the presence of the two chlorine atoms on the octyl chain influences the electronic environment of the tin center. The electronegativity of halogen atoms can significantly alter the geometry and reactivity of the organotin compound. researchgate.net For instance, computational studies can elucidate the impact of the dichlorooctyl group on key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap often suggests higher reactivity. nih.gov

By modeling these properties, scientists can tailor the reactivity of new organostannane derivatives for specific applications. For example, if a particular reaction requires a more electrophilic tin center, computational models could predict which substituents on the alkyl or aryl groups would achieve this effect. This in-silico design process can significantly reduce the number of experiments needed, saving time and resources.

Table 2: Key Computational Parameters for Designing Organostannane Reactivity

Computational Parameter Significance in Organostannane Chemistry Research Application
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. nih.gov Designing organostannanes with specific reactivity for catalytic cycles.
Mulliken/NBO Charges Describes the electron distribution and charge on the tin atom. Tailoring the Lewis acidity of the tin center. gelest.com
Bond Dissociation Energies Predicts the stability of the carbon-tin and tin-halogen bonds. Understanding degradation pathways and reaction mechanisms.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for nucleophilic/electrophilic attack. Guiding the design of selective cross-coupling reactions.

Exploration of Novel Catalytic Systems Involving Halogenated Organostannanes

Halogenated organostannanes are crucial intermediates and reactants in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille reaction. wikipedia.org However, the development of more efficient, robust, and cost-effective catalytic systems remains an active area of research. Future explorations will likely focus on moving beyond traditional palladium catalysts and investigating alternative transition metals.

Catalysts based on more abundant and less expensive metals such as nickel, copper, or iron are gaining traction in cross-coupling reactions. springernature.comyoutube.com Developing nickel-based catalytic systems for reactions involving this compound could offer significant advantages in terms of cost and, in some cases, unique reactivity. youtube.com Research in this area would involve designing specific ligand systems that stabilize the active catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Furthermore, the presence of the dichloro-substituents in this compound presents both a challenge and an opportunity. The electronic effects of the chlorine atoms can influence the rate of transmetalation. A key research direction is the development of "designer" catalysts and ligands that are specifically optimized to work with the unique electronic and steric profile of such halogenated substrates. This could lead to catalytic systems with higher turnover numbers, broader substrate scope, and improved functional group tolerance. The use of tin(II) fluoride (B91410) as a catalyst for redistribution reactions to synthesize specific organotin halides also points towards novel catalytic approaches. google.com

Integration of Flow Chemistry and Automated Synthesis for Organostannane Production

The synthesis of organometallic compounds, including organostannanes, often involves highly reactive or unstable intermediates and exothermic reactions that can be difficult to control in traditional batch reactors. thieme-connect.de Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these challenges. tue.nlmdpi.com

The integration of flow chemistry for the production of this compound and its derivatives presents several advantages. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction temperature and mixing. tue.nl This enhanced control can lead to higher yields, fewer by-products, and improved safety, particularly when handling hazardous materials. youtube.com Reactions involving short-lived intermediates, which are difficult to manage in batch processes, can be readily performed in a flow system by precisely controlling the residence time. thieme-connect.de

Combining flow chemistry with automated systems can enable high-throughput synthesis and optimization. An automated flow platform could rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing a target organostannane. This approach would accelerate the discovery of new derivatives and facilitate the creation of libraries of compounds for various applications.

Table 3: Comparison of Batch vs. Flow Synthesis for Organostannane Production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl(8,8-dichlorooctyl)stannane, and how do separation techniques influence yield and purity?

  • Methodological Answer : Synthesis typically involves organotin chemistry, such as alkylation of tin precursors with 8,8-dichlorooctyl halides. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of tributyltin chloride to dichlorooctyl halide) and reaction conditions (e.g., inert atmosphere, 60–80°C). Post-synthesis, membrane separation or fractional distillation (boiling point ~250–300°C) can isolate the product with >95% purity. Impurity profiles should be monitored via GC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirm Sn-C and Sn-Cl bonds (peaks at 500–600 cm⁻¹ for Sn-Cl stretching).
  • NMR (¹H, ¹³C, ¹¹⁹Sn) : Identify butyl and dichlorooctyl group environments (e.g., ¹¹⁹Sn NMR δ ≈ −200 ppm for tetraalkylstannanes).
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and bond angles (e.g., Sn-C bond lengths ~2.1–2.2 Å) .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) can model Sn-Cl bond dissociation energies (~250–300 kJ/mol) and steric effects from the bulky dichlorooctyl group. Marcus theory may explain electron-transfer pathways in redox reactions. These frameworks help predict degradation pathways or catalytic behavior .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent polarity (toluene vs. THF), and catalyst loading (0.5% vs. 2% Pd).
  • Responses : Yield, purity, and reaction time.
  • Analysis : ANOVA identifies significant interactions (e.g., solvent polarity × temperature impacts yield by ±15%). Response surface methodology refines optimal conditions .

Q. What methodologies address contradictions in stability data for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC under N₂ (degradation onset ~150°C).
  • Hydrolytic Stability : Monitor Sn-Cl hydrolysis (pH 3–10) via ICP-OES for tin leaching.
  • Data Reconciliation : Use multivariate regression to resolve discrepancies (e.g., humidity vs. temperature effects) .

Q. How do computational models predict the environmental fate of this compound?

  • Methodological Answer : Employ molecular dynamics (MD) simulations and QSAR models:

  • MD Parameters : Solubility in water (log P ≈ 4.5), adsorption to organic matter (Kₒc ~10³ L/kg).
  • Degradation Pathways : Simulate photolytic cleavage of Sn-C bonds (UV-Vis λₘₐₓ ~280 nm). Validate with LC-MS/MS for degradation byproducts .

Q. What advanced separation techniques improve analytical resolution of this compound from complex mixtures?

  • Methodological Answer : Utilize hyphenated techniques:

  • HPLC-ICP-MS : Quantify tin species with detection limits <0.1 ppb.
  • 2D-GC×GC-TOFMS : Resolve co-eluting organotin analogs using polarity × volatility separation .

Q. How can researchers align studies on this compound with regulatory frameworks like RoHS?

  • Methodological Answer : Screen for restricted analogs (e.g., dioctyltin derivatives) using:

  • HRMS : Identify m/z patterns (e.g., isotopic clusters for Sn).
  • Compliance Testing : Compare retention times and fragmentation spectra against EPA Method 1614 .

Methodological Notes

  • Theoretical Linkage : Ground studies in organometallic reaction mechanisms (e.g., SN2 vs. radical pathways) to explain selectivity .
  • Data Validation : Use interlaboratory comparisons (e.g., round-robin tests) to ensure reproducibility, especially for NMR and crystallographic data .
  • Ethical Compliance : Adhere to protocols for hazardous waste disposal (e.g., Sn-containing residues) per OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.